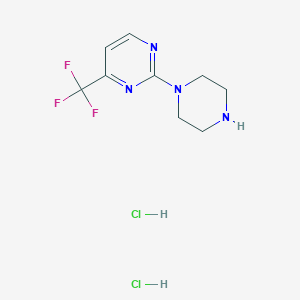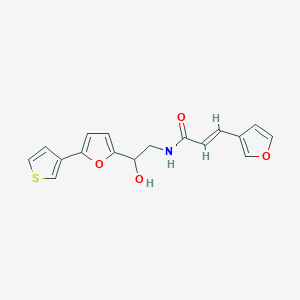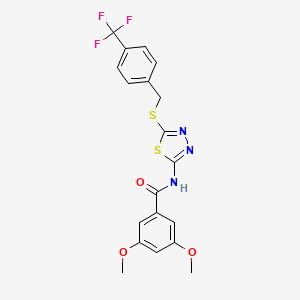
3,5-二甲氧基-N-(5-((4-(三氟甲基)苄基)硫代)-1,3,4-噻二唑-2-基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products undergo purification. Analytical techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis confirm their structures .
Molecular Structure Analysis
The molecular formula of this compound is C~16~H~16~F~3~NO~2~ . It contains a benzamide core with additional functional groups. The thiadiazole moiety contributes to its unique properties. The trifluoromethyl group enhances its reactivity and lipophilicity .
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 3,5-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, also known as 3,5-dimethoxy-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide:
Antioxidant Activity
This compound has shown significant antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. Research indicates that compounds with similar structures can effectively scavenge free radicals and chelate metals, which helps in reducing oxidative stress .
Antibacterial Applications
The compound exhibits potent antibacterial activity. Studies have demonstrated its effectiveness against various gram-positive and gram-negative bacteria. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antifungal Properties
In addition to its antibacterial effects, this compound also shows promise as an antifungal agent. It has been tested against several fungal strains and has shown inhibitory effects, which could be beneficial in treating fungal infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It can inhibit the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .
Cancer Treatment
The compound has been studied for its potential in cancer therapy. It exhibits cytotoxic effects on various cancer cell lines, suggesting that it could be developed into an anti-cancer drug. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Applications
There is evidence that this compound may have neuroprotective effects. It can protect neurons from oxidative stress and inflammation, which are common pathways in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
Preliminary studies suggest that this compound might possess antiviral properties. It has shown activity against certain viruses, making it a candidate for further research in antiviral drug development .
Agricultural Applications
Beyond medical uses, this compound could also be applied in agriculture. Its antibacterial and antifungal properties make it a potential candidate for developing new pesticides or treatments for plant diseases .
属性
IUPAC Name |
3,5-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-14-7-12(8-15(9-14)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-13(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTXVEUARLWGPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2913040.png)

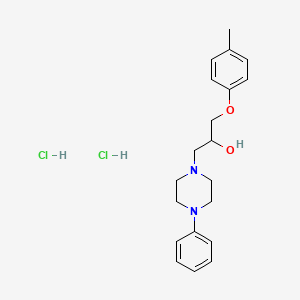
![2-(2,6-Dichlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2913045.png)
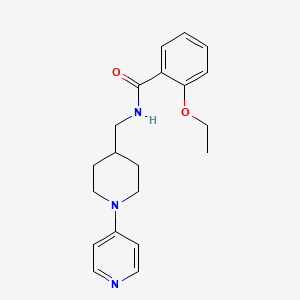

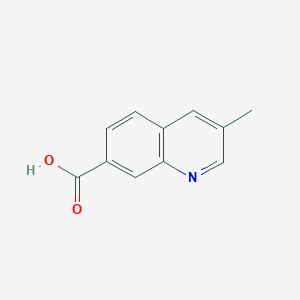
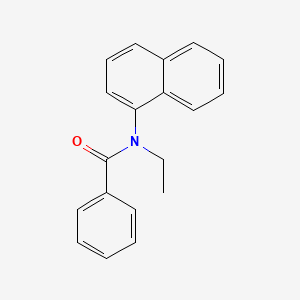
![(1S,3R)-3-Methoxy-7-azaspiro[3.5]nonan-1-ol;hydrochloride](/img/structure/B2913056.png)
![4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one](/img/structure/B2913057.png)
